N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15190703
InChI: InChI=1S/C24H21N3O/c28-24(23(20-12-6-2-7-13-20)21-14-8-3-9-15-21)26-22-16-17-25-27(22)18-19-10-4-1-5-11-19/h1-17,23H,18H2,(H,26,28)
SMILES:
Molecular Formula: C24H21N3O
Molecular Weight: 367.4 g/mol

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

CAS No.:

Cat. No.: VC15190703

Molecular Formula: C24H21N3O

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide -

Specification

Molecular Formula C24H21N3O
Molecular Weight 367.4 g/mol
IUPAC Name N-(2-benzylpyrazol-3-yl)-2,2-diphenylacetamide
Standard InChI InChI=1S/C24H21N3O/c28-24(23(20-12-6-2-7-13-20)21-14-8-3-9-15-21)26-22-16-17-25-27(22)18-19-10-4-1-5-11-19/h1-17,23H,18H2,(H,26,28)
Standard InChI Key JFTUQWCEZPIZEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Nomenclature Analysis

The IUPAC name N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide delineates a three-component architecture:

  • Pyrazole backbone: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). The benzyl group (-CH₂C₆H₅) occupies the N1 position, while the acetamide substituent attaches to the C5 position.

  • Acetamide moiety: The α-carbon of the acetamide group is substituted with two phenyl rings, creating a sterically congested 2,2-diphenyl configuration.

  • Benzyl group: A common lipophilic substituent known to enhance blood-brain barrier permeability in central nervous system-targeted agents .

Molecular formula: C₂₉H₂₄N₃O
Molecular weight: 430.53 g/mol (calculated).
Key structural analogs:

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-ethoxybenzamide (ChemDiv ID: D491-9594) : Shares the N1-benzyl pyrazole scaffold but differs in the amide substituent (2-ethoxybenzamide vs. 2,2-diphenylacetamide).

  • 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazides : Highlight the role of bulky aryl groups in enhancing anticancer activity.

Physicochemical Properties and Drug-Likeness

Estimated properties derived from structural analogs and computational modeling:

PropertyValueMethodological Basis
logP4.82 ± 0.3Calculated via Crippen’s method
logD (pH 7.4)4.75Extrapolated from
Polar surface area45.9 ŲBased on pyrazole-acetamide analogs
Hydrogen bond donors1Amide NH group
Hydrogen bond acceptors3Pyrazole N, amide O

The high logP value suggests significant lipophilicity, potentially limiting aqueous solubility but favoring membrane permeability. The polar surface area (~46 Ų) aligns with compounds exhibiting moderate oral bioavailability .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two fragments:

  • 1-Benzyl-1H-pyrazol-5-amine: Synthesized via Knorr pyrazole synthesis using hydrazines and 1,3-diketones.

  • 2,2-Diphenylacetyl chloride: Prepared by chlorination of 2,2-diphenylacetic acid (derived from Friedel-Crafts acylation).

Proposed Synthetic Route

Step 1: Synthesis of 1-benzyl-1H-pyrazol-5-amine

  • Condense benzylhydrazine with ethyl acetoacetate under acidic conditions to form 1-benzyl-3-methyl-1H-pyrazol-5-ol.

  • Convert hydroxyl to amine via Hofmann degradation (Br₂/NaOH) .

Step 2: Preparation of 2,2-diphenylacetyl chloride

  • React diphenylmethane with oxalyl chloride in the presence of AlCl₃ to form 2,2-diphenylacetyl chloride.

Step 3: Amide Coupling

  • Combine 1-benzyl-1H-pyrazol-5-amine with 2,2-diphenylacetyl chloride in dichloromethane using triethylamine as a base.

Expected yield: 65–72% (based on similar pyrazole-amide syntheses) .

Hypothesized Biological Activities

Antimicrobial Activity

Pyrazole-amide hybrids exhibit broad-spectrum antimicrobial effects:

  • 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • The benzyl group may improve penetration through bacterial lipid bilayers, while the diphenyl group could inhibit efflux pumps .

Anti-Inflammatory Properties

Pyrazole cores modulate COX-2 and IL-6 expression:

  • 1H-pyrazole-4-carboxylic acid ethyl esters inhibited IL-8-induced neutrophil chemotaxis with IC₅₀ values < 2 nM .

  • The acetamide’s hydrogen-bonding capacity may enhance binding to prostaglandin synthases.

Challenges and Future Directions

  • Solubility Optimization: Introduce polar substituents (e.g., -SO₂NH₂) to the phenyl rings to improve aqueous solubility without compromising logP.

  • Stereochemical Studies: Explore enantioselective synthesis, as chirality at the α-carbon (if present) could significantly impact biological activity.

  • Target Identification: Conduct kinase profiling assays to identify potential targets (e.g., BRAF V600E mutant inhibition observed in pyrazole derivatives) .

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